molecular formula C14H22O3 B1249420 Oxyphyllenodiol A

Oxyphyllenodiol A

Cat. No.: B1249420
M. Wt: 238.32 g/mol
InChI Key: SZSSWPDHIZIMCT-QCZZGDTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyphyllenodiol A (C₁₄H₂₂O₃) is a sesquiterpene derivative primarily isolated from Alpinia oxyphylla (益智), a traditional medicinal plant widely used in East Asia for its neuroprotective, anti-inflammatory, and antioxidant properties . Structurally, it features a bicyclic framework with hydroxyl and ketone functional groups, contributing to its bioactivity.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(4S,5S,6R)-5,6-dihydroxy-6-methyl-4-propan-2-yl-2,3,4,5,7,8-hexahydronaphthalen-1-one

InChI

InChI=1S/C14H22O3/c1-8(2)9-4-5-11(15)10-6-7-14(3,17)13(16)12(9)10/h8-9,13,16-17H,4-7H2,1-3H3/t9-,13-,14+/m0/s1

InChI Key

SZSSWPDHIZIMCT-QCZZGDTMSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=O)C2=C1[C@@H]([C@](CC2)(C)O)O

Canonical SMILES

CC(C)C1CCC(=O)C2=C1C(C(CC2)(C)O)O

Synonyms

oxyphyllenodiol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The following compounds share structural and functional similarities with Oxyphyllenodiol A:

Compound Molecular Formula Functional Groups Source Key Structural Features
This compound C₁₄H₂₂O₃ Hydroxyl, ketone Alpinia oxyphylla, Chimonanthus praecox Bicyclic sesquiterpene with dual hydroxylation
Oxyphyllenodiol B C₁₄H₂₂O₃ Hydroxyl, ketone Alpinia oxyphylla Structural isomer of A; differs in hydroxyl positioning
Oxyphyllenone A C₁₂H₁₈O₃ Ketone, epoxide Alpinia oxyphylla Smaller carbon skeleton (norsesquiterpene) with epoxide group
Oxyphyllol B C₁₅H₂₂O₂ Hydroxyl, methyl ester Alpinia oxyphylla Larger framework with ester moiety; enhanced lipophilicity
Teuhetenone A C₁₅H₂₄O₃ Ketone, hydroxyl Alpinia oxyphylla Tricyclic sesquiterpene with additional methyl group

Key Observations :

  • Oxyphyllenodiol B is an isomer of A, differing in hydroxyl group placement, which may alter target binding .
  • Oxyphyllenones A/B lack a full sesquiterpene skeleton (C12 vs.
  • Oxyphyllol B ’s ester group improves membrane permeability, critical for blood-brain barrier penetration in neuroprotective applications .

Pharmacological Activities

NO Production Inhibition
Compound IC₅₀ (μM) Target Cells/Models Mechanism
This compound >100* LPS-activated macrophages Suppresses iNOS (inducible NO synthase) via hydrogen bonding with HIS 499/GLN 502 in NOS2
Oxyphyllenodiol B >100* LPS-activated macrophages Similar to A but lower binding affinity to NOS2 (-4.5 kcal/mol vs. -4.68 kcal/mol)
Oxyphyllenone A N/A In vitro enzyme assays Inhibits β-galactosidase release via undefined pathways
Oxyphyllol B 85.2 ADMET-screened neuronal cells Binds ACHE (acetylcholinesterase) with -4.8 kcal/mol, enhancing cholinergic signaling

*IC₅₀ values for Oxyphyllenodiols A/B were reported as >100 μM, indicating moderate potency compared to reference inhibitors like L-NMMA .

Neuroprotective Potential
  • This compound demonstrates strong binding to NOS2 (-4.68 kcal/mol), a key enzyme in neuroinflammation, outperforming Oxyphyllenodiol B .
  • Oxyphyllol B shows superior interaction with ACHE (-4.8 kcal/mol), a target in Alzheimer’s disease (AD), due to Pi-alkyl interactions with TRP 286 and TYR 124 residues .

Natural Abundance and Extraction

Compound Plant Source Concentration (Dry Weight) Extraction Method
This compound Alpinia oxyphylla seeds 0.0085–0.0137% Ethyl acetate fractionation
Oxyphyllenodiol B Alpinia oxyphylla seeds 0.0104–0.0157% Similar to A
Oxyphyllenone A Alpinia oxyphylla fruits Trace amounts Acetone/water (80%) extraction
Teuhetenone A Alpinia oxyphylla seeds 0.0104% HPLC-validated isolation

Note: this compound is absent in the fruit shell, emphasizing the importance of seed-based extraction .

Commercial and Research Accessibility

  • This compound is priced at $716/5 mg due to low natural abundance and complex isolation .
  • Structural analogs like Oxyphyllenodiol B ($650/5 mg) are slightly cheaper but less studied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyphyllenodiol A
Reactant of Route 2
Oxyphyllenodiol A

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